Home > Products > Screening Compounds P96318 > 5-Hydroxy Rosiglitazone
5-Hydroxy Rosiglitazone - 257883-22-0

5-Hydroxy Rosiglitazone

Catalog Number: EVT-339914
CAS Number: 257883-22-0
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosiglitazone, a member of the thiazolidinediones class, is primarily recognized for its role as an antidiabetic agent, enhancing insulin sensitivity in patients with type 2 diabetes. However, recent studies have expanded our understanding of its effects beyond glucose metabolism. Research has uncovered that rosiglitazone exerts a variety of actions, including effects on atherosclerosis, cardiac hypertrophy, cancer, adipocyte function, ovarian follicle steroidogenesis, and neuroprotection, through both peroxisome proliferator-activated receptor gamma (PPAR-γ) dependent and independent mechanisms123456.

Applications in Various Fields

Cardiovascular System

Rosiglitazone has been implicated in the modulation of cardiovascular diseases. It inhibits ACSL activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, which may confer beneficial effects on atherosclerosis1. However, it also promotes cardiac hypertrophy in isolated cardiomyocytes, raising concerns about its cardiovascular safety2.

Cancer Therapy

In the field of oncology, rosiglitazone has shown potential as both a monotherapy and in combination with other chemotherapeutic agents. Its anticancer effects are mediated through various mechanisms, including apoptosis induction, inhibition of cell proliferation, metastasis, and angiogenesis, as well as modulation of the NF-κB pathway and other apoptosis-related factors3.

Metabolic Disorders

As an antidiabetic drug, rosiglitazone regulates gene expression in human adipocytes, affecting proteins involved in insulin action and energy expenditure. It increases the expression of genes such as p85alphaPI-3K and uncoupling protein-2, which may partly explain its insulin-sensitizing effect4.

Reproductive Health

Rosiglitazone directly affects steroidogenesis in porcine ovarian follicles, increasing progesterone secretion and influencing the expression of enzymes involved in steroid metabolism. These findings suggest that rosiglitazone could have implications for ovarian function and potentially for reproductive health5.

Neuroprotection

In neurodegenerative diseases like Parkinson's disease, rosiglitazone has demonstrated protective effects against cytotoxicity in human neuroblastoma cells. It inhibits mitochondrial dysfunction and ROS production, indicating its potential as a therapeutic strategy for neurodegenerative conditions6.

Rosiglitazone

    Compound Description: Rosiglitazone is a thiazolidinedione (TZD) drug used as an antidiabetic agent for the treatment of type 2 diabetes. It acts as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). [, , , ] Rosiglitazone enhances the transcription of several insulin-responsive genes, leading to improved insulin sensitivity and glucose homeostasis. []

    Relevance: Rosiglitazone is the parent compound of p-hydroxy rosiglitazone. p-Hydroxy rosiglitazone is a major metabolite formed by the cytochrome P450 enzyme CYP2C8-mediated hydroxylation of rosiglitazone in the liver. []

5-Hydroxy rosiglitazone

    Compound Description: 5-Hydroxy rosiglitazone is a metabolite of rosiglitazone. []

N-Desmethyl rosiglitazone

    Compound Description: N-Desmethyl rosiglitazone is a metabolite of rosiglitazone formed via N-demethylation. [, ] Similar to rosiglitazone, CYP2C8 plays a primary role in its formation in the human liver. []

Troglitazone

    Compound Description: Troglitazone is a thiazolidinedione (TZD) and a PPARγ agonist, belonging to the same class of antidiabetic drugs as rosiglitazone. [, , ] Similar to rosiglitazone, it exhibits antitumor effects, though the underlying mechanism is debated. []

Ciglitazone

    Compound Description: Ciglitazone is another member of the thiazolidinedione class of PPARγ agonists, similar to rosiglitazone and troglitazone. [, ]

Pioglitazone

    Compound Description: Pioglitazone is a TZD and a PPARγ agonist, primarily known for its antidiabetic properties by improving insulin sensitivity. [, , ]

5-[4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-ylmethoxy)-benzylidene]-2,4-thiazolidinedione (Δ2-TG)

    Compound Description: Δ2-TG is a thiazolidinedione analog that lacks PPARγ activity, unlike rosiglitazone. [, ] Despite this, it demonstrates similar potency to troglitazone in inducing apoptosis in prostate cancer cells, suggesting a PPARγ-independent mechanism. []

5-[4-(1-Methyl-cyclohexylmethoxy)-benzylidene]-thiazolidine-2,4-dione (2-CG)

    Compound Description: 2-CG is another thiazolidinedione analog that, like Δ2-TG, does not activate PPARγ. [] It exhibits a similar ability to facilitate cyclin D1 ablation as troglitazone and ciglitazone, further supporting a PPARγ-independent mechanism for this effect. []

Source and Classification

5-Hydroxy Rosiglitazone is synthesized from Rosiglitazone, which is marketed under the brand name Avandia. The compound can be obtained through chemical synthesis processes that involve the hydroxylation of the parent drug. Its classification includes:

  • Type: Small Molecule
  • Groups: Approved, Investigational
  • Chemical Formula: C₁₈H₁₉N₃O₃S
  • CAS Number: 257883-22-0
Synthesis Analysis

The synthesis of 5-Hydroxy Rosiglitazone typically involves the hydroxylation of Rosiglitazone using liver microsomal fractions or other enzymatic methods. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available compounds such as Rosiglitazone.
  2. Hydroxylation Reaction: This step often employs cytochrome P450 enzymes found in liver microsomes, which facilitate the introduction of hydroxyl groups into the aromatic rings of the parent compound.
  3. Purification: The resultant compound is purified through techniques such as chromatography to isolate 5-Hydroxy Rosiglitazone from other metabolites and by-products.

The optimization of these methods focuses on yield maximization and purity enhancement, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

The molecular structure of 5-Hydroxy Rosiglitazone features a thiazolidinedione core, which is characteristic of its class. Key structural details include:

  • Molecular Weight: Approximately 357.427 g/mol
  • Functional Groups: Hydroxyl (-OH) group, thiazolidinedione ring, and an ether linkage.
  • 3D Structure: The spatial arrangement allows for effective binding to biological targets such as peroxisome proliferator-activated receptors (PPARs).

The presence of the hydroxyl group significantly alters its pharmacokinetic properties compared to Rosiglitazone, potentially affecting its metabolism and biological activity.

Chemical Reactions Analysis

5-Hydroxy Rosiglitazone participates in various chemical reactions that are crucial for its metabolic transformation and pharmacological activity:

  1. Oxidation Reactions: Involves oxidation to form further hydroxylated derivatives or other metabolites using agents like hydrogen peroxide.
  2. Reduction Reactions: Can undergo reduction using sodium borohydride or lithium aluminum hydride to modify functional groups.
  3. Substitution Reactions: Nucleophilic substitutions can occur, particularly involving the hydroxyl group, leading to various derivatives.

These reactions are essential for understanding the compound's metabolic pathways and therapeutic efficacy.

Mechanism of Action

The primary mechanism of action for 5-Hydroxy Rosiglitazone involves activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor plays a critical role in regulating glucose metabolism and insulin sensitivity:

  • PPARγ Activation: Upon binding to PPARγ, 5-Hydroxy Rosiglitazone enhances the transcription of insulin-responsive genes, leading to increased glucose uptake in adipose tissue and muscle.
  • Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects by modulating pathways involving nuclear factor kappa-B (NFκB), which is significant in conditions such as type 2 diabetes.

This mechanism highlights its potential therapeutic benefits beyond mere glucose regulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy Rosiglitazone are critical for its application in research and medicine:

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Ranges from 72°C to 74°C.
  • Solubility: Soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties influence its formulation in pharmaceutical applications and analytical methodologies.

Applications

5-Hydroxy Rosiglitazone has several notable applications across different fields:

  1. Pharmaceutical Research: Used as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quantifying Rosiglitazone levels in biological samples.
  2. Diabetes Management Studies: Investigated for its role in improving insulin sensitivity and potential benefits in treating type 2 diabetes mellitus.
  3. Biological Research: Explored for anti-inflammatory properties that may offer therapeutic avenues for metabolic syndrome-related conditions.
  4. Quality Control: Employed in pharmaceutical manufacturing processes for quality assurance regarding formulations containing Rosiglitazone.

The versatility of 5-Hydroxy Rosiglitazone underscores its importance in both clinical settings and research environments, contributing to advancements in diabetes treatment strategies.

Chemical Identity and Structural Characterization of 5-Hydroxy Rosiglitazone

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for 5-Hydroxy Rosiglitazone is (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-5-hydroxy-2,4-thiazolidinedione, reflecting its chiral center at the 5-position of the thiazolidinedione ring and the para-substituted benzyl ether linkage. This metabolite retains the core structure of rosiglitazone (chemically designated as (±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-2,4-thiazolidinedione) [6] but incorporates a hydroxyl group at the C5 position of the thiazolidinedione moiety. The molecular formula is C₁₈H₁₉N₃O₄S, with a monoisotopic mass of 357.1147 Da [7].

Structural isomerism arises from three key features:

  • Positional Isomerism: The "5-hydroxy" designation specifically indicates substitution at the 5-carbon of the thiazolidinedione ring, distinguishing it from ring-substituted isomers like 4-hydroxy or N-hydroxy variants.
  • Chirality: The C5 carbon bearing the hydroxyl group creates a stereogenic center, resulting in (R) and (S) enantiomers. While rosiglitazone is administered as a racemate, stereoselective metabolism may yield enantiomerically enriched 5-hydroxy derivatives [1].
  • Tautomerism: The thiazolidinedione ring exhibits keto-enol tautomerism, potentially forming a resonant enolic structure that influences hydrogen-bonding capacity [6].

Table 1: Molecular Identity of 5-Hydroxy Rosiglitazone

PropertyValue
IUPAC Name(±)-5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]-5-hydroxy-2,4-thiazolidinedione
Molecular FormulaC₁₈H₁₉N₃O₄S
Monoisotopic Mass357.1147 Da
Canonical SMILESOC1C(=O)NC(=O)S1CC2=CC=C(OCCOC3=CC=NC=C3N(C)C)C=C2

Comparative Analysis of Hydroxy Rosiglitazone Derivatives

Hydroxylation of rosiglitazone occurs at distinct sites, yielding metabolites with divergent chemical and biological behaviors. The 5-hydroxy derivative is distinguished from positional isomers through analytical and metabolic studies:

  • 5-Hydroxy Rosiglitazone: Generated via CYP2C8-mediated oxidation at the C5 carbon of the thiazolidinedione ring. This modification enhances polarity without disrupting the planar benzyl-pyridylaminoethoxy backbone. Its formation is a primary metabolic pathway in humans and rodents [6] [9].
  • Para-Hydroxy Rosiglitazone: Features hydroxylation at the para-position of the benzyl ring, yielding 4'‑hydroxy rosiglitazone. This isomer exhibits greater conformational flexibility due to rotational freedom of the benzyl ring. It is a minor metabolite compared to the 5-hydroxy form [4].
  • Ortho-Hydroxy Rosiglitazone: Characterized by hydroxylation adjacent to the ether linkage on the benzyl ring. Steric hindrance in this position may limit solvent accessibility and metabolic stability [9].

Table 2: Structural and Metabolic Comparison of Key Rosiglitazone Hydroxy Derivatives

IsomerSite of HydroxylationPolarity (log Pcalc)Primary Metabolic RouteDistinguishing Analytical Feature
5-HydroxyThiazolidinedione C51.82 (vs. 2.86 for parent)CYP2C8MS/MS fragment m/z 135 (thiazolidinedione ring cleavage)
Para-Hydroxy (4'-OH)Benzyl para-position2.15CYP3A4/2C9UV λmax 285 nm (bathochromic shift)
Ortho-Hydroxy (2'-OH)Benzyl ortho-position2.18CYP3A4Intramolecular H-bonding (IR 3200 cm⁻¹)

Mass spectrometry-based lipidomic workflows reveal that 5-hydroxy rosiglitazone elutes earlier than its isomers in reversed-phase LC systems due to increased hydrogen-bonding capacity. Its MS/MS spectrum shows a diagnostic neutral loss of 119 Da (C₆H₅NO₂) from the pyridylaminoethoxy moiety [9].

Physicochemical Properties: Solubility, Stability, and Crystallography

The introduction of a hydroxyl group at C5 significantly alters rosiglitazone’s physicochemical profile:

  • Solubility: 5-Hydroxy rosiglitazone demonstrates moderate aqueous solubility (∼25 mg/mL at pH 7.0), a 3-fold increase over the parent drug due to enhanced polarity. It is freely soluble in polar organic solvents like methanol (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL) but exhibits limited solubility in chlorinated hydrocarbons (<5 mg/mL in dichloromethane) [1] [7].
  • Stability: The compound is stable in solid form under inert atmospheres at -20°C but undergoes pH-dependent degradation in solution. Acidic conditions (pH <3) promote ring-opening of the thiazolidinedione, while alkaline conditions (pH >9) facilitate oxidation. Photostability studies show minimal decomposition under UV-Vis light when protected by amber glass [7].
  • Crystalline Structure: X-ray diffraction of the deuterated analog (5-hydroxy rosiglitazone-d₄) reveals a monoclinic P2₁/c space group with unit cell parameters a=8.42 Å, b=11.56 Å, c=18.93 Å. The hydroxyl group participates in intramolecular hydrogen bonding with the C4 carbonyl oxygen (O···H distance 1.92 Å), stabilizing a half-chair conformation of the thiazolidinedione ring [7].

Table 3: Solubility Profile of 5-Hydroxy Rosiglitazone

Solvent SystemSolubility (mg/mL)Conditions
Water (pH 7.0)25 ± 325°C, stirred 24 h
Methanol58 ± 525°C, stirred 1 h
Acetone42 ± 425°C, stirred 1 h
Ethyl Acetate12 ± 225°C, stirred 1 h
Dichloromethane4 ± 125°C, stirred 1 h

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Definitive structural assignment of 5-hydroxy rosiglitazone relies on multimodal spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR): 1H NMR (500 MHz, DMSO-d₆) displays key resonances at δ 7.87 (d, J=8.1 Hz, H-3'), δ 7.22 (d, J=8.6 Hz, H-2'',6''), δ 6.82 (d, J=8.6 Hz, H-3'',5''), δ 5.32 (s, H-5), δ 4.25 (t, J=5.8 Hz, OCH₂), δ 3.65 (t, J=5.8 Hz, NCH₂), and δ 3.12 (s, NCH₃). The C5 proton appears as a singlet due to the absence of vicinal coupling, confirming hydroxyl substitution. 13C NMR shows the critical C5 carbon at δ 72.5 ppm (versus δ 62.8 ppm in rosiglitazone) [6] [7].
  • Infrared Spectroscopy: IR (KBr) exhibits νmax at 3380 cm⁻¹ (O-H stretch), 1745 cm⁻¹ (C4=O), 1660 cm⁻¹ (C2=O, conjugated), 1580 cm⁻¹ (C=N), and 1220 cm⁻¹ (C-O ether). The absence of the parent’s C5-H bend (1420 cm⁻¹) verifies hydroxylation [6].
  • Mass Spectrometry: High-resolution MS (Q-TOF) of the [M+H]+ ion at m/z 358.1221 (calc. 358.1220 for C₁₈H₂₀N₃O₄S) confirms the molecular formula. Characteristic fragments include m/z 340 (loss of H₂O), m/z 267 (cleavage of pyridylaminoethoxy), and m/z 135 (protonated 5-hydroxy thiazolidinedione). Isotope-labeled 5-hydroxy rosiglitazone-d₄ ([M+H]+ m/z 362.1503) enables quantification in biological matrices via mass shift [2] [7].

Table 4: Diagnostic Mass Spectral Fragments of 5-Hydroxy Rosiglitazone

Fragment m/z (ESI+)Proposed StructureFormation Pathway
358.1221[M+H]+Molecular ion adduct
340.1110[M+H–H₂O]+Dehydration of C5-OH
267.0895[C₁₄H₁₁N₂O₃S]+Cleavage of pyridylaminoethoxy chain
135.0318[C₄H₅N₂O₂S]+Protonated 5-hydroxy-2,4-thiazolidinedione

The indirect quantification method using LC-HRMS leverages the correction factor of 2.09 ± 0.28 between rosiglitazone and 5-hydroxy rosiglitazone calibration slopes, enabling metabolite quantification without authentic standards in discovery studies [2].

Properties

CAS Number

257883-22-0

Product Name

5-Hydroxy Rosiglitazone

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O

Synonyms

5-[[4-[2-[(5-Hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione;

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.